molecular formula C11H9FN6 B8068646 N3-(4-Fluorophenyl)-3H-pyrazolo[3,4-d]pyrimidine-3,4-diamine

N3-(4-Fluorophenyl)-3H-pyrazolo[3,4-d]pyrimidine-3,4-diamine

Cat. No.: B8068646
M. Wt: 244.23 g/mol
InChI Key: SIIPGZWXUQVYMG-UHFFFAOYSA-N
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Description

N3-(4-Fluorophenyl)-3H-pyrazolo[3,4-d]pyrimidine-3,4-diamine is a chemical compound known for its significant biological activities. It is often referred to by its research code, CGP 57380. This compound is a potent inhibitor of mitogen-activated protein kinase-interacting kinase 1 (MNK1), which plays a crucial role in various cellular processes, including protein synthesis and cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(4-Fluorophenyl)-3H-pyrazolo[3,4-d]pyrimidine-3,4-diamine typically involves a multi-step process. One common method is the three-component reaction of 3,5-diaminopyrazole-4-carbonitriles with primary amines and orthoesters. This reaction is particularly efficient under microwave irradiation, which significantly reduces the reaction time and simplifies product isolation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes scaling up the reaction conditions, ensuring consistent quality, and implementing cost-effective purification techniques.

Chemical Reactions Analysis

Types of Reactions

N3-(4-Fluorophenyl)-3H-pyrazolo[3,4-d]pyrimidine-3,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of the original compound.

Scientific Research Applications

N3-(4-Fluorophenyl)-3H-pyrazolo[3,4-d]pyrimidine-3,4-diamine has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of N3-(4-Fluorophenyl)-3H-pyrazolo[3,4-d]pyrimidine-3,4-diamine involves the inhibition of MNK1. By inhibiting MNK1, the compound prevents the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E), which is crucial for protein synthesis. This inhibition leads to the downregulation of protein synthesis and cell proliferation, making it a potential therapeutic agent for cancer .

Comparison with Similar Compounds

Similar Compounds

  • N3-(4-Chlorophenyl)-3H-pyrazolo[3,4-d]pyrimidine-3,4-diamine
  • N3-(4-Methylphenyl)-3H-pyrazolo[3,4-d]pyrimidine-3,4-diamine

Uniqueness

N3-(4-Fluorophenyl)-3H-pyrazolo[3,4-d]pyrimidine-3,4-diamine is unique due to its specific inhibition of MNK1 without affecting other kinases like p38, JNK1, ERK1, and ERK2. This selectivity makes it a valuable tool in studying MNK1-related pathways and potential therapeutic applications .

Properties

IUPAC Name

3-N-(4-fluorophenyl)-3H-pyrazolo[3,4-d]pyrimidine-3,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN6/c12-6-1-3-7(4-2-6)16-11-8-9(13)14-5-15-10(8)17-18-11/h1-5,11,16H,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIPGZWXUQVYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2C3=C(N=CN=C3N=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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